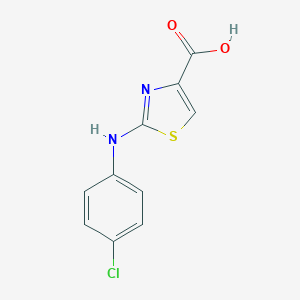

2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-chloroanilino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2S/c11-6-1-3-7(4-2-6)12-10-13-8(5-16-10)9(14)15/h1-5H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPFGKWKFOXQJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=CS2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374028 | |

| Record name | 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165682-82-6 | |

| Record name | 2-[(4-Chlorophenyl)amino]-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165682-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 165682-82-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-chloroanilino)-1,3-thiazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis is a multi-step process beginning with the formation of a thiourea precursor, followed by a Hantzsch thiazole synthesis to create the core heterocyclic structure, and culminating in the hydrolysis of an ester intermediate to yield the final carboxylic acid. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Core Synthesis Pathway

The synthesis of 2-(4-chloroanilino)-1,3-thiazole-4-carboxylic acid is typically achieved through a three-step sequence:

-

Synthesis of N-(4-chlorophenyl)thiourea: This precursor is synthesized from 4-chloroaniline.

-

Hantzsch Thiazole Synthesis: The thiourea derivative is then reacted with ethyl bromopyruvate to form ethyl 2-(4-chloroanilino)-1,3-thiazole-4-carboxylate.

-

Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Data of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Chloroaniline | 106-47-8 | C₆H₆ClN | 127.57 |

| N-(4-chlorophenyl)thiourea | 5333-33-5 | C₇H₇ClN₂S | 186.66 |

| Ethyl 2-(4-chloroanilino)-1,3-thiazole-4-carboxylate | 165682-93-9 | C₁₂H₁₁ClN₂O₂S | 282.75 |

| 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid | 165682-82-6 | C₁₀H₇ClN₂O₂S | 254.69 |

Table 2: Reaction Conditions and Yields

| Reaction Step | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| Step 1: Synthesis of N-(4-chlorophenyl)thiourea | 4-chloroaniline, Ammonium thiocyanate, HCl | Water | 4 hours | Reflux | ~85% |

| Step 2: Hantzsch Thiazole Synthesis of Ethyl 2-(4-chloroanilino)-1,3-thiazole-4-carboxylate | N-(4-chlorophenyl)thiourea, Ethyl bromopyruvate | Ethanol | 2-3 hours | Reflux | ~75-85% |

| Step 3: Hydrolysis to 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid | Ethyl 2-(4-chloroanilino)-1,3-thiazole-4-carboxylate, NaOH | Ethanol/Water | 2-4 hours | Reflux | ~90% |

Experimental Protocols

Step 1: Synthesis of N-(4-chlorophenyl)thiourea

Materials:

-

4-Chloroaniline

-

Ammonium thiocyanate

-

Concentrated Hydrochloric Acid

-

Water

Procedure:

-

A mixture of 4-chloroaniline (1 equivalent) and ammonium thiocyanate (1.2 equivalents) in water is prepared.

-

Concentrated hydrochloric acid is added dropwise to the mixture with stirring.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.

-

After cooling to room temperature, the precipitated solid is collected by filtration.

-

The crude product is washed with cold water and recrystallized from ethanol to afford pure N-(4-chlorophenyl)thiourea.

Step 2: Hantzsch Thiazole Synthesis of Ethyl 2-(4-chloroanilino)-1,3-thiazole-4-carboxylate

Materials:

-

N-(4-chlorophenyl)thiourea

-

Ethyl bromopyruvate

-

Ethanol

Procedure:

-

A solution of N-(4-chlorophenyl)thiourea (1 equivalent) in ethanol is prepared in a round-bottom flask.

-

Ethyl bromopyruvate (1 equivalent) is added to the solution.

-

The reaction mixture is heated to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield ethyl 2-(4-chloroanilino)-1,3-thiazole-4-carboxylate.

Step 3: Hydrolysis to 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid

Materials:

-

Ethyl 2-(4-chloroanilino)-1,3-thiazole-4-carboxylate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid

Procedure:

-

The ethyl ester from Step 2 is suspended in a mixture of ethanol and water.

-

An aqueous solution of sodium hydroxide (2-3 equivalents) is added to the suspension.

-

The mixture is heated to reflux for 2-4 hours, during which the solid should dissolve.

-

After the hydrolysis is complete (monitored by TLC), the mixture is cooled in an ice bath.

-

The solution is acidified to a pH of approximately 4-5 by the dropwise addition of concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid.

-

The solid product is collected by filtration, washed thoroughly with cold water to remove any inorganic salts, and dried under vacuum.

Visualizations

Synthesis Pathway

Caption: Overall synthesis pathway for 2-(4-chloroanilino)-1,3-thiazole-4-carboxylic acid.

Experimental Workflow

Caption: Detailed experimental workflow for the three-step synthesis.

A Technical Guide to the Synthesis of 2-((4-chlorophenyl)amino)thiazole-4-carboxylic acid

Abstract: This technical document provides a comprehensive guide to the synthesis of 2-((4-chlorophenyl)amino)thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is primarily achieved through the well-established Hantzsch thiazole synthesis, followed by ester hydrolysis. This guide details the necessary starting materials, step-by-step experimental protocols, and methods for purification and characterization. All quantitative data are presented in structured tables for clarity, and key processes are visualized using workflow diagrams to aid researchers and scientists in the successful replication of this synthesis.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Derivatives of this core structure have demonstrated therapeutic potential across various domains, including antimicrobial, anti-inflammatory, and anticancer applications.[3][4] The target molecule, 2-((4-chlorophenyl)amino)thiazole-4-carboxylic acid, serves as a valuable intermediate for the synthesis of more complex molecules, particularly kinase inhibitors.

This guide outlines a reliable three-step synthetic pathway commencing with the preparation of N-(4-chlorophenyl)thiourea, followed by its condensation with an α-halo ketoester via the Hantzsch thiazole synthesis to form the thiazole ring, and concluding with the hydrolysis of the resulting ester to yield the final carboxylic acid.

Overall Synthetic Pathway

The synthesis proceeds through three main stages: preparation of the substituted thiourea, Hantzsch cyclization to form the thiazole ester, and subsequent hydrolysis to the carboxylic acid.

Figure 1: Overall reaction scheme for the synthesis of the target compound.

Experimental Protocols

This section provides detailed procedures for each synthetic step. All reagents should be of analytical grade and used as received unless otherwise specified.

Step 1: Synthesis of N-(4-chlorophenyl)thiourea (Intermediate I)

This procedure is adapted from established methods for synthesizing N-aryl thioureas.

-

Materials: 4-chloroaniline, Ammonium thiocyanate, Hydrochloric acid, Water.

-

Procedure:

-

In a 500 mL round-bottom flask equipped with a reflux condenser, combine 4-chloroaniline (0.1 mol, 12.76 g) and concentrated hydrochloric acid (10 mL) in water (200 mL).

-

Heat the mixture until the 4-chloroaniline hydrochloride fully dissolves.

-

Add ammonium thiocyanate (0.12 mol, 9.14 g) to the hot solution.

-

Reflux the resulting mixture for 3-4 hours. A white solid will begin to precipitate.

-

Allow the reaction mixture to cool to room temperature, then cool further in an ice bath.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to yield pure N-(4-chlorophenyl)thiourea as a white crystalline solid.

-

Step 2: Hantzsch Thiazole Synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (Intermediate II)

This step involves the classical Hantzsch reaction between the N-substituted thiourea and an α-halo ketoester.[2][5][6]

-

Materials: N-(4-chlorophenyl)thiourea (from Step 1), Ethyl 2-chloro-3-oxobutanoate, Ethanol.

-

Procedure:

-

In a 250 mL round-bottom flask, dissolve N-(4-chlorophenyl)thiourea (0.05 mol, 9.33 g) in absolute ethanol (100 mL).

-

To this solution, add ethyl 2-chloro-3-oxobutanoate (0.05 mol, 8.23 g, 6.8 mL) dropwise with stirring.[7][8]

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.

-

If precipitation occurs, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and pour the residue into ice-cold water to induce precipitation.

-

Filter the solid product, wash with cold water, and dry. The crude ester can be purified by recrystallization from an appropriate solvent like ethanol or ethyl acetate.

-

Step 3: Hydrolysis to 2-((4-chlorophenyl)amino)thiazole-4-carboxylic acid

The final step is the saponification of the ester to the corresponding carboxylic acid.

-

Materials: Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (from Step 2), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Water.

-

Procedure:

-

Suspend the ester from Step 2 (0.04 mol, 11.31 g) in a 10% aqueous solution of sodium hydroxide (100 mL).

-

Heat the mixture to 80-90°C with stirring for 2-3 hours, until a clear solution is obtained, indicating the completion of hydrolysis.

-

Cool the solution to room temperature and filter to remove any unreacted starting material.

-

Cool the filtrate in an ice bath and acidify to a pH of 3-4 by the slow, dropwise addition of 2M hydrochloric acid.

-

A precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with copious amounts of cold water to remove salts, and dry under vacuum.

-

Data Presentation

Physicochemical and Spectroscopic Data

| Compound | Intermediate I | Intermediate II | Final Product |

| IUPAC Name | N-(4-chlorophenyl)thiourea | Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate | 2-((4-chlorophenyl)amino)thiazole-4-carboxylic acid |

| CAS Number | 53556-56-8 | 300871-70-1 | 165682-82-6[9] |

| Molecular Formula | C₇H₇ClN₂S | C₁₂H₁₁ClN₂O₂S | C₁₀H₇ClN₂O₂S |

| Molecular Weight | 186.66 g/mol | 282.75 g/mol | 254.69 g/mol [10] |

| Appearance | White crystalline solid | Off-white to pale yellow solid | White to off-white solid |

| Melting Point (°C) | 190-192 | (Not readily available) | >250 (Decomposes) |

| Expected ¹H NMR (δ, ppm) | 7.3-7.5 (m, 4H, Ar-H), 9.6 (s, 2H, NH₂), 9.8 (s, 1H, NH) | 1.3 (t, 3H, CH₃), 4.3 (q, 2H, CH₂), 7.2-7.6 (m, 5H, Ar-H+Thiazole-H), 10.5 (s, 1H, NH) | 7.3-7.7 (m, 5H, Ar-H+Thiazole-H), 10.8 (s, 1H, NH), 13.0 (br s, 1H, COOH) |

| Expected IR (cm⁻¹) | 3100-3400 (N-H), 1590 (C=C), 1540 (C=S), 1090 (C-Cl) | 3300 (N-H), 1710 (C=O, ester), 1600 (C=N), 1550 (C=C), 1090 (C-Cl) | 3300 (N-H), 2500-3000 (O-H), 1680 (C=O, acid), 1600 (C=N), 1090 (C-Cl) |

Reaction Summary

| Step | Reaction | Key Reagents | Solvent | Temp. | Time (h) | Typical Yield (%) |

| 1 | Thiourea Formation | 4-chloroaniline, NH₄SCN, HCl | Water | Reflux | 3-4 | 75-85 |

| 2 | Hantzsch Cyclization | N-(4-chlorophenyl)thiourea, Ethyl 2-chloro-3-oxobutanoate | Ethanol | Reflux | 6-8 | 65-75 |

| 3 | Ester Hydrolysis | Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, NaOH | Water | 90°C | 2-3 | 85-95 |

Process Visualization

A generalized workflow for the synthesis and purification stages provides a clear overview of the laboratory operations.

Figure 2: Generalized experimental workflow for each synthetic step.

Safety and Handling

-

4-Chloroaniline: Toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Use in a well-ventilated area or fume hood.

-

Ethyl 2-chloro-3-oxobutanoate: Corrosive and a lachrymator.[7] Handle with care in a fume hood.

-

Solvents: Ethanol is flammable. Ensure all heating is performed using heating mantles or oil baths, away from open flames.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion

The synthesis of 2-((4-chlorophenyl)amino)thiazole-4-carboxylic acid can be reliably executed in three high-yielding steps. The described protocol, based on the foundational Hantzsch thiazole synthesis, provides a clear and reproducible pathway for obtaining this valuable chemical intermediate. The procedures and data presented herein are intended to support researchers in the fields of organic synthesis and drug discovery.

References

- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. synarchive.com [synarchive.com]

- 7. chembk.com [chembk.com]

- 8. Ethyl 2-chloroacetoacetate | C6H9ClO3 | CID 11858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 165682-82-6|2-((4-Chlorophenyl)amino)thiazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 10. 2-((4-Chlorophenyl)amino)thiazole-5-carboxylic acid [myskinrecipes.com]

An In-depth Technical Guide to the Chemical Properties of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid. Due to a lack of extensive published experimental data for this specific compound, this guide combines available information with predicted values and general methodologies for related compounds to serve as a valuable resource for researchers and drug development professionals.

Chemical Identity and Properties

2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring, a functionality prevalent in many biologically active molecules. Its structure suggests potential for various chemical interactions and biological activities, making it a compound of interest for further investigation.

Table 1: General and Predicted Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-(4-chloroanilino)-1,3-thiazole-4-carboxylic acid | - |

| Synonyms | 2-((4-Chlorophenyl)amino)thiazole-4-carboxylic acid | [1] |

| CAS Number | 165682-82-6 | [2] |

| Molecular Formula | C₁₀H₇ClN₂O₂S | [2] |

| Molecular Weight | 254.69 g/mol | [2] |

| Appearance | White to pale yellow solid (Predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available (Predicted values for the carboxylic acid and amino groups would be in the ranges of 3-5 and 2-4, respectively) | - |

| LogP | Not available (Predicted values suggest moderate lipophilicity) | - |

| Storage | Keep in a dark place, inert atmosphere, 2-8°C | [1] |

Synthesis and Purification

Proposed Synthetic Pathway

A potential synthesis would involve the reaction of ethyl 2-chloroacetoacetate with 4-chlorophenylthiourea, followed by hydrolysis of the resulting ester to yield the target carboxylic acid.

Caption: Proposed synthesis of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid.

Representative Experimental Protocol (Adapted from similar syntheses)

Materials:

-

Ethyl 2-chloroacetoacetate

-

4-Chlorophenylthiourea

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Standard laboratory glassware

Procedure:

-

Condensation: Dissolve equimolar amounts of ethyl 2-chloroacetoacetate and 4-chlorophenylthiourea in ethanol. Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation of Intermediate: After completion, cool the reaction mixture to room temperature. The product, ethyl 2-(4-chloroanilino)-1,3-thiazole-4-carboxylate, may precipitate. If so, collect the solid by filtration. Otherwise, concentrate the solution under reduced pressure and purify the residue by column chromatography.

-

Hydrolysis: Suspend the isolated ester in a mixture of ethanol and aqueous sodium hydroxide solution. Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).

-

Purification of Final Product: Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Note: This is a generalized protocol and may require optimization for this specific synthesis.

Spectral Data

No specific spectral data (NMR, IR, MS) for 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid has been found in the searched literature. However, based on its structure, the following characteristic signals can be predicted:

-

¹H NMR: Signals corresponding to the aromatic protons of the chloroanilino group, a singlet for the thiazole proton, and a broad singlet for the carboxylic acid proton (typically downfield).

-

¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons, and the carbons of the thiazole ring.

-

IR: Characteristic stretching frequencies for the O-H of the carboxylic acid, the C=O of the carboxylic acid, the N-H of the amine, and C=N and C-S bonds of the thiazole ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Biological Activity

There is currently no published information available regarding the biological activity of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid. However, the 2-aminothiazole scaffold is a well-known pharmacophore present in a wide range of biologically active compounds.

Derivatives of 2-aminothiazole have been reported to exhibit a broad spectrum of activities, including:

-

Antimicrobial and Antifungal Activity: Many compounds containing the 2-aminothiazole core have demonstrated efficacy against various bacterial and fungal strains.[3]

-

Anticancer Activity: This scaffold is found in several anticancer agents, and numerous derivatives have shown antiproliferative effects against various cancer cell lines.[4][5]

-

Anti-inflammatory Activity: Certain substituted 2-aminothiazoles have been investigated for their potential as anti-inflammatory agents.

The presence of the 4-chlorophenyl group and the carboxylic acid moiety on the thiazole ring of the title compound suggests that it may possess unique biological properties worthy of investigation. Future research could involve screening this compound against a panel of biological targets to elucidate its potential therapeutic applications.

Caption: A potential workflow for the biological evaluation of the title compound.

Conclusion

2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid is a compound with potential for further research in medicinal chemistry and drug discovery. While specific experimental data on its physicochemical properties and biological activities are currently lacking, this guide provides a foundational understanding based on its chemical structure and the known properties of related compounds. The proposed synthetic route and predicted spectral characteristics offer a starting point for its chemical synthesis and characterization. Future biological screening of this compound is warranted to explore its potential therapeutic value.

References

Spectroscopic and Synthetic Profile of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid (CAS No. 165682-82-6). While experimental spectroscopic data for this specific molecule is not publicly available, this document compiles predicted and representative data based on the analysis of structurally similar compounds. The guide includes tabulated summaries of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a comprehensive, generalized experimental protocol for the synthesis of this class of compounds via the Hantzsch thiazole synthesis is provided, alongside a typical workflow for spectroscopic characterization. This document aims to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted thiazole derivatives in drug discovery and development.

Introduction

2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core, a structural motif of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The substituents, a 4-chloroanilino group at the 2-position and a carboxylic acid at the 4-position, are expected to modulate the compound's physicochemical and pharmacological properties. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of such compounds. This guide provides an in-depth, albeit predictive, analysis of its key spectroscopic features and a reliable synthetic methodology.

Compound Identification

| Property | Value |

| IUPAC Name | 2-(4-chloroanilino)-1,3-thiazole-4-carboxylic acid |

| CAS Number | 165682-82-6 |

| Molecular Formula | C₁₀H₇ClN₂O₂S |

| Molecular Weight | 254.69 g/mol |

| Canonical SMILES | C1=CC(=CC=C1NC2=NC(=CS2)C(=O)O)Cl |

Predicted and Representative Spectroscopic Data

The following tables summarize the expected spectroscopic data for 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid. These predictions are based on established principles of spectroscopy and data from structurally analogous compounds.

¹H NMR Spectroscopy

Solvent: DMSO-d₆ Frequency: 400 MHz (Representative)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 12.0 | br s | 1H | Carboxylic acid (-COOH) |

| ~10.5 - 9.5 | s | 1H | Amine (-NH-) |

| ~8.0 - 7.9 | s | 1H | Thiazole C5-H |

| ~7.6 - 7.5 | d | 2H | Aromatic C-H (ortho to -NH) |

| ~7.4 - 7.3 | d | 2H | Aromatic C-H (ortho to -Cl) |

Note: Chemical shifts are approximate. s = singlet, d = doublet, br s = broad singlet.

¹³C NMR Spectroscopy

Solvent: DMSO-d₆ Frequency: 100 MHz (Representative)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 160 | Carboxylic acid (-C OOH) |

| ~160 - 155 | Thiazole C 2-NH |

| ~145 - 140 | Thiazole C 4-COOH |

| ~139 - 135 | Aromatic C -NH |

| ~129 - 127 | Aromatic C -H (ortho to -Cl) |

| ~127 - 125 | Aromatic C -Cl |

| ~120 - 118 | Aromatic C -H (ortho to -NH) |

| ~115 - 110 | Thiazole C 5-H |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3200 | Medium | N-H stretch |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1580, ~1490 | Medium-Strong | C=C and C=N stretching (Aromatic and Thiazole rings) |

| ~1250 | Medium | C-O stretch |

| ~1100 | Medium | C-N stretch |

| ~830 | Strong | C-H out-of-plane bend (para-disubstituted benzene) |

| ~750 | Medium | C-Cl stretch |

Mass Spectrometry

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Exact Mass | 253.9917 |

| [M-H]⁻ | 252.9839 |

| [M+H]⁺ | 254.9995 |

| Major Fragments | Loss of CO₂ (-44), loss of H₂O (-18), cleavage of the anilino group. |

Experimental Protocols

Synthesis of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid

The synthesis of 2-anilino-1,3-thiazole-4-carboxylic acid derivatives is commonly achieved through the Hantzsch thiazole synthesis. A generalized protocol is provided below.

Reaction Scheme:

Figure 1: Synthetic pathway for 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid.

Materials:

-

Ethyl bromopyruvate

-

4-Chlorophenylthiourea

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Cyclization: To a solution of 4-chlorophenylthiourea (1.0 eq) in ethanol, add ethyl bromopyruvate (1.05 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the resulting crude solid, ethyl 2-(4-chloroanilino)-1,3-thiazole-4-carboxylate, in a suitable solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the intermediate ester.

-

Hydrolysis: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution (2 M).

-

Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to afford the final product, 2-(4-chloroanilino)-1,3-thiazole-4-carboxylic acid.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis Workflow

A standard workflow for the spectroscopic characterization of the synthesized compound is outlined below.

Figure 2: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive, though predictive, spectroscopic and synthetic profile of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid. The tabulated data and detailed experimental protocols are intended to aid researchers in the synthesis, identification, and further investigation of this and related compounds. The provided workflows offer a systematic approach to the characterization of novel small molecules in a drug discovery and development context. While the specific experimental spectra for the title compound are not publicly documented, the information herein serves as a robust starting point for any research involving this molecule.

Crystal Structure of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic Acid: A Search for Definitive Data

Despite a comprehensive search of scientific databases and crystallographic repositories, a definitive, publicly available crystal structure for 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid could not be located. This includes targeted inquiries within the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), which are primary repositories for small-molecule crystal structures.

Consequently, the creation of an in-depth technical guide or whitepaper, as requested, is not feasible at this time. The core requirement of presenting quantitative crystallographic data, detailing the experimental protocols for its determination, and visualizing the associated molecular and experimental workflows is contingent upon the availability of the foundational crystal structure information.

While the scientific literature contains numerous studies on the synthesis and biological activities of various thiazole derivatives, including compounds with structural similarities, the specific crystallographic information for 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid remains elusive in the public domain.

For researchers, scientists, and drug development professionals interested in this compound, the absence of a published crystal structure presents a significant data gap. The determination of the three-dimensional atomic arrangement is crucial for understanding its physicochemical properties, molecular interactions, and for facilitating structure-based drug design efforts.

Future Directions

To address this knowledge gap, the following steps would be necessary:

-

Chemical Synthesis and Purification: The compound 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid would need to be synthesized and purified to obtain a high-quality crystalline sample.

-

Single-Crystal X-ray Diffraction: The purified crystals would then be subjected to single-crystal X-ray diffraction analysis. This experimental technique is the definitive method for determining the precise three-dimensional structure of a molecule.

-

Structure Solution and Refinement: The diffraction data would be processed to solve and refine the crystal structure, yielding detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.

Once the crystal structure is determined and published, a comprehensive technical guide could be developed. Such a guide would typically include:

-

Tabulated Crystallographic Data: A summary of all quantitative data in a structured format.

-

Detailed Experimental Protocols: Methodologies for synthesis, crystallization, and X-ray data collection and refinement.

-

Visualizations: Diagrams of the molecular structure, crystal packing, and relevant interaction pathways.

Until the crystal structure of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid is experimentally determined and made publicly available, a detailed technical analysis as requested cannot be provided.

Navigating the Solubility Landscape of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid, a molecule of interest in pharmaceutical research. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on established experimental protocols for determining solubility, presents illustrative data, and outlines a typical workflow for such an assessment. This guide is intended to equip researchers with the necessary knowledge to evaluate the solubility of this and similar compounds in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents.

Introduction to Solubility in Drug Discovery

Solubility is a critical physicochemical property that significantly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure. Early assessment of solubility in various solvents, including organic solvents like DMSO used for stock solutions, is therefore paramount. Thiazole derivatives, a class of heterocyclic compounds, are prevalent in medicinal chemistry and often exhibit a range of solubilities depending on their substitution patterns.

Solubility Data of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic Acid

To facilitate comparison and experimental design, the following table provides illustrative solubility data for a hypothetical compound with similar structural features. Researchers must experimentally determine the actual solubility values for 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid.

| Solvent | Temperature (°C) | Illustrative Solubility (mg/mL) | Illustrative Molar Solubility (M) |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | > 0.196 |

| N,N-Dimethylformamide (DMF) | 25 | ~ 40 | ~ 0.157 |

| Tetrahydrofuran (THF) | 25 | ~ 15 | ~ 0.059 |

| Acetone | 25 | ~ 5 | ~ 0.020 |

| Ethanol | 25 | < 1 | < 0.004 |

| Methanol | 25 | < 1 | < 0.004 |

| Water (pH 7.4) | 25 | < 0.1 | < 0.0004 |

Note: The molecular weight of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid (C10H7ClN2O2S) is 254.70 g/mol .

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a compound. The choice of method often depends on the stage of research, the amount of compound available, and the required accuracy.

Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's dissolution properties from a DMSO stock solution into an aqueous buffer. This method is high-throughput and requires a small amount of the compound.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Serially dilute the stock solution in a 96-well plate using DMSO.

-

Aqueous Dilution: Transfer a small volume of each DMSO solution to a corresponding well in a 96-well plate containing the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking to allow for precipitation.

-

Precipitation Detection: Measure the amount of precipitate formed using nephelometry, which measures light scattering by suspended particles.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed.

Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)

Thermodynamic solubility represents the saturation concentration of a compound in a solvent at equilibrium and is considered the "gold standard" for solubility measurement.

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., DMSO, water, buffer) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Concentration Analysis: Determine the concentration of the compound in the clear supernatant/filtrate using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Quantification: Calculate the solubility based on a standard curve of the compound.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a research compound.

Thiazole-Containing Compounds: A Technical Guide to Therapeutic Targets and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold for a wide range of biologically active molecules.[1] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making them a focal point in modern drug discovery.[1][2] This technical guide provides an in-depth overview of the key therapeutic targets of thiazole-containing compounds, with a focus on oncology, neurodegenerative diseases, and infectious diseases. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to aid researchers in the development of novel thiazole-based therapeutics.

Oncology: A Primary Focus for Thiazole Derivatives

Cancer remains a leading cause of mortality worldwide, driving the urgent need for more effective and less toxic anticancer agents.[3][4] Thiazole-containing compounds have emerged as a promising class of anticancer drugs due to their ability to interact with and modulate a variety of molecular targets crucial for cancer cell proliferation, survival, and metastasis.[3] Several clinically approved anticancer drugs, such as Dasatinib and Ixazomib, feature a thiazole moiety, underscoring the therapeutic potential of this scaffold.[3]

Key Anticancer Mechanisms of Thiazole Compounds

Thiazole derivatives exert their anticancer effects through multiple mechanisms of action, including:

-

Enzyme Inhibition: A primary mechanism is the inhibition of various enzymes that are overactive in cancer cells.[5]

-

Induction of Apoptosis: Many thiazole compounds have been shown to trigger programmed cell death in cancer cells.[4][6]

-

Disruption of Microtubule Dynamics: Interference with tubulin polymerization is another key strategy employed by some thiazole derivatives.[4]

-

Modulation of Signaling Pathways: Thiazole-containing molecules can inhibit critical signaling cascades that drive cancer progression.[4]

Major Molecular Targets in Oncology

Protein kinases are a large family of enzymes that play a central role in cellular signaling and are frequently dysregulated in cancer. Thiazole derivatives have been successfully developed as potent inhibitors of several key kinases.[5]

-

B-Raf: The V600E mutation in the B-Raf kinase is a major driver in melanoma and other cancers.[7] Thiazole compounds have been synthesized that show potent inhibition of the B-RAFV600E mutant kinase.[5]

-

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): Overexpression and mutations of EGFR and HER2 are common in various cancers, including breast and lung cancer.[5][6] Thiazole derivatives have been identified as dual inhibitors of EGFR and HER2.[6]

Quantitative Data: Thiazole Derivatives as Kinase Inhibitors

| Compound Class | Target Kinase | IC50 | Reference |

| Phenyl sulfonyl-thiazole | B-RAFV600E | 23.1 ± 1.2 nM | [5] |

| Imidazo[2,1-b]thiazole derivative | EGFR | 0.122 - 0.153 µM | [6] |

| Imidazo[2,1-b]thiazole derivative | HER2 | 0.078 - 0.108 µM | [6] |

Microtubules are essential components of the cytoskeleton involved in cell division.[3] Thiazole-containing compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[4] This mechanism is similar to that of established anticancer drugs like paclitaxel.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[8] Its overactivation is a common feature in many cancers.[8] Thiazole derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.[4]

Signaling Pathway Diagram: PI3K/Akt/mTOR

Caption: The PI3K/Akt/mTOR signaling pathway and a point of inhibition by thiazole compounds.

Neurodegenerative Diseases: Targeting Cholinesterases

Thiazole derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's disease by targeting key enzymes involved in neurotransmission.[9]

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

AChE and BChE are enzymes that break down the neurotransmitter acetylcholine. Inhibiting these enzymes can increase acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease.[9] Several 2-aminothiazole derivatives have demonstrated potent inhibition of both AChE and BChE.[9]

Quantitative Data: Thiazole Derivatives as Cholinesterase Inhibitors

| Compound | Target Enzyme | Ki (µM) | Reference |

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 | [9] |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 ± 0.017 | [9] |

| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 ± 0.030 | [9] |

| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 ± 0.041 | [9] |

| Thiazolylhydrazone derivative 2i | AChE | IC50: 0.028 ± 0.001 | [10] |

Infectious Diseases: Novel Antimicrobial and Antiviral Targets

The thiazole scaffold is present in numerous antimicrobial and antiviral agents, highlighting its importance in combating infectious diseases.[11]

SARS-CoV-2 Main Protease (Mpro)

The main protease of SARS-CoV-2 is a critical enzyme for viral replication. Thiazole-based compounds have been designed and synthesized as inhibitors of this protease, showing promising antiviral activity.[12]

Quantitative Data: Thiazole Derivatives as SARS-CoV-2 Mpro Inhibitors

| Compound Class | IC50 (µM) | Reference |

| N-(substituted-thiazol-2-yl)cinnamamide analog 19 | 22.61 | [12] |

| N-(substituted-thiazol-2-yl)cinnamamide analog 20 | 14.7 | [12] |

| N-(substituted-thiazol-2-yl)cinnamamide analog 21 | 21.99 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of thiazole-containing compounds.

In Vitro Kinase Inhibition Assay (e.g., B-Raf V600E)

This assay measures the ability of a compound to inhibit the activity of a specific kinase. The ADP-Glo™ Kinase Assay is a common method.[7]

Experimental Workflow: Kinase Inhibition Assay

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare solutions of the target kinase, its substrate, ATP, and the thiazole test compound at desired concentrations in kinase buffer.

-

Reaction Setup: In a 96-well plate, add the kinase, substrate, and varying concentrations of the test compound.

-

Initiation and Incubation: Start the reaction by adding ATP and incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Termination and Detection: Stop the reaction by adding a reagent that depletes the remaining ATP. Then, add a detection reagent that converts the ADP produced into a luminescent signal.

-

Measurement and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[7]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13]

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the thiazole compound and incubate for a desired period (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[10]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

-

Cell Treatment and Harvesting: Treat cells with the thiazole compound, then harvest and wash the cells.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[14]

-

Staining: Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI). RNase treatment is included to prevent staining of double-stranded RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.

-

Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.[14]

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro assembly of microtubules from purified tubulin.[3]

Methodology:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified tubulin, GTP, and the thiazole test compound in a polymerization buffer.

-

Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C. Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The increase in light scattering is proportional to the extent of tubulin polymerization.[15]

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.[16]

Conclusion

Thiazole-containing compounds represent a rich and diverse source of potential therapeutic agents with a wide array of molecular targets. Their demonstrated efficacy in preclinical and clinical settings, particularly in oncology, highlights the significant potential of the thiazole scaffold in drug discovery. The information and protocols provided in this guide are intended to facilitate further research and development of novel thiazole-based drugs to address unmet medical needs. The versatility of the thiazole ring, combined with a deeper understanding of its interactions with biological targets, will undoubtedly continue to fuel the discovery of innovative medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. Tubulin polymerization assay [bio-protocol.org]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. wp.uthscsa.edu [wp.uthscsa.edu]

- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 16. benchchem.com [benchchem.com]

The 2-Aminothiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure and ability to interact with a wide range of biological targets have led to the development of numerous therapeutic agents with diverse pharmacological activities. This technical guide provides a comprehensive overview of the medicinal chemistry of 2-aminothiazole derivatives, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on their role in oncology.

Synthetic Strategies for 2-Aminothiazole Derivatives

The most prominent and widely utilized method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis . This classical reaction involves the condensation of an α-haloketone with a thiourea or thioamide.[1][2] The versatility of this method allows for the introduction of various substituents on the thiazole ring, enabling the generation of diverse chemical libraries for drug discovery.

In addition to the Hantzsch synthesis, other methods have been developed, including polymer-supported syntheses which offer advantages in terms of purification and automation. These approaches often involve the use of a resin-bound thiourea which reacts with an α-bromo ketone.[3]

Biological Activities and Therapeutic Potential

2-Aminothiazole derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] Their therapeutic potential has been realized in several clinically approved drugs, such as the anticancer agent Dasatinib and the PI3K inhibitor Alpelisib.

Anticancer Activity

The anticancer properties of 2-aminothiazole derivatives are the most extensively studied. These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and cell cycle arrest.

A significant number of 2-aminothiazole derivatives have been developed as potent kinase inhibitors. Kinases play a crucial role in cell signaling pathways that are often dysregulated in cancer.

-

Aurora Kinase Inhibition: Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers.[4][5] 2-Aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis.[6][7] The inhibition of Aurora A can lead to defects in mitotic spindle assembly, while the inhibition of Aurora B can cause chromosome misalignment and polyploidy.[8]

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[9][10] Aberrant activation of this pathway is a hallmark of many cancers. Several 2-aminothiazole derivatives have been designed to target key components of this pathway, particularly PI3K.[11][12] By inhibiting PI3K, these compounds can block downstream signaling, leading to decreased cell proliferation and increased apoptosis.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many 2-aminothiazole derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. A common mechanism involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.

In addition to inducing apoptosis, 2-aminothiazole derivatives can also halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, most commonly at the G2/M phase. This prevents cancer cells from completing mitosis and leads to cell death.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Aurora Kinase Inhibitors | |||

| Compound 29 | Aurora A | 79 nM | [13] |

| Compound 30 | Aurora A | 140 nM | [13] |

| PHA-739358 | Aurora A | 13 nM | [14] |

| PHA-739358 | Aurora B | 79 nM | [14] |

| PHA-739358 | Aurora C | 61 nM | [14] |

| PI3K Inhibitors | |||

| Compound 54 | PI3Kα | 1.03 nM | [11] |

| Other Anticancer Derivatives | |||

| Compound 13 | HCT116 (Colon) | 6.43 µM | [11] |

| Compound 13 | A549 (Lung) | 9.62 µM | [11] |

| Compound 13 | A375 (Melanoma) | 8.07 µM | [11] |

| Derivatives 69 and 71 | HepG2 (Liver) | Potent Cytotoxicity | [1][6] |

| Derivative 48c | PC12 (Pheochromocytoma) | High Activity | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 2-aminothiazole derivatives.

Hantzsch Thiazole Synthesis (General Protocol)

This is a classic and versatile method for preparing the 2-aminothiazole scaffold.[1]

Reaction: An α-haloketone is reacted with a thioamide (e.g., thiourea) to yield a thiazole derivative.

Materials:

-

α-Haloketone (e.g., 2-bromoacetophenone)

-

Thiourea

-

Ethanol or Methanol (solvent)

-

Sodium carbonate solution (for neutralization)

Procedure:

-

Dissolve the α-haloketone and thiourea in ethanol or methanol in a round-bottom flask.

-

Stir the mixture, which may be heated to reflux.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture. The product may precipitate.

-

If the product is a salt, neutralize it with a base like sodium carbonate solution to induce precipitation.

-

Collect the solid product by vacuum filtration, wash with a suitable solvent (e.g., water or cold ethanol), and dry.

-

The crude product can often be purified by recrystallization.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Procedure:

-

Cell Culture: Grow human cancer cell lines in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and a positive control (e.g., a known anticancer drug) and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add an MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Formazan Solubilization: Viable cells will metabolize the MTT into a purple formazan product. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and calculate the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

-

Treat cells with the test compound for a specified time.

-

Harvest the cells and wash them with a binding buffer.

-

Resuspend the cells in the binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubate the cells in the dark.

-

Analyze the stained cells by flow cytometry.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Procedure:

-

Treat cells with the test compound.

-

Harvest the cells and fix them in cold ethanol.

-

Wash the cells and treat them with RNase to remove RNA.

-

Stain the cells with Propidium Iodide (PI).

-

Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Competitive Colchicine-Binding Assay

This assay determines if a test compound binds to the colchicine-binding site on tubulin by measuring its ability to compete with radiolabeled colchicine.[15][16][17]

Procedure:

-

Incubate purified tubulin with radiolabeled colchicine (e.g., [³H]colchicine) in the presence of various concentrations of the test compound.

-

Separate the tubulin-bound colchicine from the free colchicine using methods like filtration through DEAE-cellulose filter paper or scintillation proximity assay (SPA).[15][18]

-

Quantify the amount of bound radiolabeled colchicine using a scintillation counter.

-

A decrease in the amount of bound radiolabeled colchicine in the presence of the test compound indicates competitive binding to the colchicine site.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of 2-aminothiazole derivatives.

Conclusion

The 2-aminothiazole scaffold continues to be a highly attractive and productive pharmacophore in medicinal chemistry. Its synthetic tractability and ability to be tailored to interact with a multitude of biological targets have solidified its importance in drug discovery. The ongoing research into novel 2-aminothiazole derivatives, particularly in the field of oncology, promises the development of more effective and selective therapeutic agents. This guide provides a foundational understanding for researchers and professionals in the field, highlighting the key aspects of the medicinal chemistry of this remarkable heterocyclic system.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]

- 11. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. [PDF] Rapid colchicine competition-binding scintillation proximity assay using biotin-labeled tubulin. | Semantic Scholar [semanticscholar.org]

- 16. benchchem.com [benchchem.com]

- 17. Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a pivotal class of enzymes that orchestrate a vast array of cellular processes.[1] Their dysregulation is a common factor in numerous diseases, most notably cancer, making them highly sought-after targets for therapeutic development. The discovery and characterization of small molecule kinase inhibitors are crucial steps in the drug development pipeline. This document provides detailed protocols for utilizing 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid , a compound with structural similarities to known kinase inhibitors, in various kinase assay formats to determine its inhibitory potential and characterize its mechanism of action. Based on its structural resemblance to 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole (SKI-II), a known inhibitor of Sphingosine Kinase 1 (SK1) and Sphingosine Kinase 2 (SK2), the primary focus of these protocols will be on these kinases.

Principle of Kinase Assays

Kinase assays are designed to measure the enzymatic activity of a kinase, which involves the transfer of a phosphate group from a donor molecule, typically ATP, to a specific substrate. The inhibitory effect of a compound is determined by quantifying the reduction in kinase activity in its presence. Several assay formats are available, each with its own advantages and disadvantages. This document will detail protocols for a traditional radiometric assay and a more contemporary luminescence-based assay.

Data Presentation

The inhibitory activity of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid against Sphingosine Kinase 1 (SK1) and a panel of other kinases can be summarized to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.[1]

| Kinase Target | 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid IC50 (µM) | Reference Compound (SKI-II) IC50 (µM) |

| Sphingosine Kinase 1 (SK1) | 0.85 | 0.5 |

| Sphingosine Kinase 2 (SK2) | 5.2 | 2.0 |

| Protein Kinase A (PKA) | > 100 | > 100 |

| Protein Kinase C (PKC) | > 100 | > 100 |

| Tyrosine Kinase (Src) | 75 | 80 |

Experimental Protocols

Protocol 1: Radiometric Kinase Assay for Sphingosine Kinase 1 (SK1)

This method is considered a gold standard for its direct measurement of substrate phosphorylation.[2]

A. Materials and Reagents:

-

Recombinant human Sphingosine Kinase 1 (SK1)

-

2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid

-

D-erythro-sphingosine (substrate)

-

[γ-³²P]ATP (radiolabeled co-substrate)

-

Kinase Assay Buffer: 20 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 150 mM NaCl, 1 mM DTT.[3]

-

Stop Solution: 1 M HCl

-

Organic Solvent Mixture: Chloroform/Methanol (2:1, v/v)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Developing Solvent: 1-butanol/acetic acid/water (3:1:1, v/v/v)

-

Scintillation counter and fluid

B. Experimental Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

-

Reaction Setup: In a microcentrifuge tube, combine the Kinase Assay Buffer, a predetermined optimal concentration of recombinant SK1, and the desired concentration of the inhibitor. Include a vehicle control (DMSO) and a no-enzyme control.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for 10 minutes at 37°C to allow for binding.

-

Reaction Initiation: Start the kinase reaction by adding a mixture of D-erythro-sphingosine and [γ-³²P]ATP. A common final concentration for sphingosine is 10-50 µM and for ATP is 100-250 µM.[2]

-

Incubation: Incubate the reaction mixture at 37°C for 20-30 minutes. The incubation time should be within the linear range of product formation.[3]

-

Reaction Termination: Stop the reaction by adding the Stop Solution.

-

Lipid Extraction: Extract the lipids, including the radiolabeled sphingosine-1-phosphate (S1P), by adding the organic solvent mixture, vortexing, and centrifuging to separate the phases.

-

TLC Separation: Spot the organic (lower) phase onto a TLC plate and develop the chromatogram using the developing solvent to separate the ³²P-labeled S1P from unreacted [γ-³²P]ATP.

-

Quantification: Visualize the radiolabeled S1P spot using autoradiography. Scrape the corresponding silica from the plate and measure the radioactivity using a scintillation counter.[3]

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[1]

Protocol 2: ADP-Glo™ Luminescence-Based Kinase Assay for High-Throughput Screening

This homogeneous assay format is well-suited for screening larger numbers of compounds due to its simplicity and non-radioactive nature. The assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[4]

A. Materials and Reagents:

-

Recombinant human Sphingosine Kinase 1 (SK1)

-

2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid

-

D-erythro-sphingosine

-

ATP

-

Kinase Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.[5]

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

-

White, opaque 96-well or 384-well plates

-

Luminometer

B. Experimental Procedure:

-

Reagent Preparation: Prepare the Kinase Assay Buffer, and solutions of SK1, sphingosine, and ATP at 2X the final desired concentration. Prepare a serial dilution of the inhibitor in DMSO.

-

Reaction Setup: In a white assay plate, add 5 µL of the 2X SK1 solution and 2.5 µL of the inhibitor solution (or DMSO for controls).

-

Reaction Initiation: Add 2.5 µL of the 2X sphingosine/ATP mixture to all wells to start the reaction. The final reaction volume is 10 µL.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]

-

ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Signal Detection: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Caption: Simplified Sphingosine Kinase 1 Signaling Pathway.

References

Application Notes and Protocols: In Vitro Evaluation of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid Against Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro testing of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid, a novel compound with potential anticancer properties. The protocols outlined below are foundational for assessing its cytotoxic and apoptotic effects on various cancer cell lines. The data presented is illustrative, based on the known activities of structurally related thiazole derivatives, and serves as a template for recording experimental findings.

Data Presentation

The cytotoxic effects of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid can be quantified by determining the half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The following table summarizes hypothetical IC50 values following a 48-hour incubation period.

Table 1: Cytotoxic Activity of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid

| Cancer Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 8.5 ± 0.7 |

| A549 | Lung Carcinoma | 12.3 ± 1.1 |

| HepG2 | Hepatocellular Carcinoma | 6.2 ± 0.5 |

| HCT-116 | Colon Carcinoma | 9.8 ± 0.9 |

| PC-3 | Prostate Adenocarcinoma | 15.1 ± 1.4 |

Values are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are standardized to ensure reproducibility and accuracy in assessing the anticancer potential of the test compound.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116, PC-3)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plate for 48 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2][3]

-

Measure the absorbance at 570 nm using a microplate reader.[2]

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI) staining solution

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.[4]

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and untreated cancer cells

-

Cold 70% Ethanol

-

Phosphate-Buffered Saline (PBS)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells and treat with the test compound as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[6]

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.[7]

-

Add PI staining solution and incubate for 15-30 minutes in the dark.[6][8]

-

Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Visualizations

The following diagrams illustrate a potential mechanism of action for thiazole derivatives and the general workflow for in vitro cytotoxicity screening.